molecular formula C5H11NO3 B8353545 (R)-isoserine ethyl ester

(R)-isoserine ethyl ester

Cat. No.: B8353545
M. Wt: 133.15 g/mol
InChI Key: REWLOACFBCGTBJ-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Isoserine ethyl ester is a chiral β-amino alcohol derivative with the molecular formula C₅H₁₁NO₃. It serves as a critical intermediate in pharmaceutical synthesis, particularly for taxane-class anticancer drugs like paclitaxel (Taxol). Its ethyl ester group enhances lipophilicity, facilitating cellular uptake and chemical stability during synthesis . Key applications include:

  • Taxol Side-Chain Synthesis: Microbial reduction methods using Nocardia and Rhodococcus strains achieve >95% optical purity for the (2R,3S)-configured taxol side-chain synthon .
  • Drug Design: Structural flexibility allows modifications at the amino, hydroxyl, and ester groups for optimizing pharmacokinetics .

Properties

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

IUPAC Name

ethyl (2R)-3-amino-2-hydroxypropanoate

InChI

InChI=1S/C5H11NO3/c1-2-9-5(8)4(7)3-6/h4,7H,2-3,6H2,1H3/t4-/m1/s1

InChI Key

REWLOACFBCGTBJ-SCSAIBSYSA-N

Isomeric SMILES

CCOC(=O)[C@@H](CN)O

Canonical SMILES

CCOC(=O)C(CN)O

Origin of Product

United States

Scientific Research Applications

Synthesis of Chiral Compounds

Chiral Resolution
(R)-isoserine ethyl ester is often utilized as a starting material for the synthesis of other chiral compounds. A notable method involves the chiral chromatographic resolution of racemic mixtures, which allows for the separation of enantiomers with high purity. For example, methods using high-performance liquid chromatography (HPLC) have been developed to achieve this resolution effectively, yielding optically pure forms suitable for further applications in drug development .

Biocatalytic Processes
Biocatalytic methods have been employed to synthesize this compound from various precursors. The use of microbial strains such as Acinetobacter calcoaceticus has shown significant promise in achieving high enantiomeric excess and yield during the reduction of keto esters to their corresponding alcohols and amino acids, including (R)-isoserine derivatives .

Pharmaceutical Applications

Inhibition of Enzymes
Research has demonstrated that derivatives of (R)-isoserine exhibit inhibitory effects on enzymes such as aminopeptidase N (APN)/CD13. This enzyme is implicated in various pathological processes, including tumor growth and metastasis. The synthesis of novel (R)-isoserine derivatives has led to compounds with enhanced inhibitory activity, suggesting potential uses in cancer therapy .

Peptidomimetics
this compound serves as a building block for peptidomimetic compounds. These compounds mimic the structure and function of peptides but offer improved stability and bioavailability. The incorporation of (R)-isoserine into peptidomimetic frameworks can enhance their therapeutic profiles, making them suitable candidates for drug development .

Case Studies and Research Findings

StudyFindingsImplications
Biocatalytic Synthesis Achieved >90% yield of chiral alcohols from keto esters using microbial reductionHighlights the efficiency of biocatalysis in producing chiral intermediates
Enzyme Inhibition Novel L-isoserine derivatives showed significant inhibition against APN/CD13Potential for developing anti-cancer drugs
Peptidomimetic Development Synthesis of chiral β-amino acids from (R)-isoserine derivativesOpens avenues for novel therapeutic agents

Cosmetic Applications

This compound has also been investigated within the cosmetic industry. Its properties allow it to be included in formulations aimed at improving skin hydration and texture. The compound's ability to act as a humectant can enhance the efficacy of topical products, making it a valuable ingredient in skincare formulations .

Comparison with Similar Compounds

Ester Group Variations

Property (R)-Isoserine Ethyl Ester (R)-Isoserine Methyl Ester (N-BIME)
Molecular Weight ~309.36 g/mol ~295.33 g/mol
Solubility Chloroform, methanol Not explicitly reported
Biological Activity Taxol side-chain synthesis Anti-inflammatory (NSAID-like)
Synthesis Microbial reduction Chemical alkylation

Key Insight : The ethyl ester improves stability and lipophilicity for taxol synthesis, while the methyl ester in N-BIME enhances anti-inflammatory potency, suggesting ester size influences target specificity .

Stereochemical Variants

Compound Configuration Application
(2R,3S)-3-Phenylisoserine Ethyl Ester Taxol side-chain Paclitaxel synthesis
(αS,βS)-β-Phenylisoserine HCl Docetaxel intermediate Chemotherapy
(αR,βR)-β-Phenylisoserine HCl Docetaxel intermediate Chemotherapy

Key Insight : Stereochemistry dictates biological function. The (2R,3S) configuration is essential for taxol’s microtubule-stabilizing activity, while (αS,βS) and (αR,βR) isomers serve as docetaxel precursors .

Functional Group Modifications

Compound Modification Impact
N-(T-BOC)-3-Phenyl Isoserine Ethyl Ester T-BOC protection Enhances stability; requires acidic deprotection
Urea-Linked Isoserine Derivatives Urea → heterocyclic scaffolds Improved glucagon receptor selectivity

Key Insight : Protective groups (e.g., T-BOC) improve synthetic handling, while urea-to-heterocycle substitutions enhance receptor selectivity in drug candidates .

Physicochemical and Pharmacokinetic Properties

Property This compound N-BIME N-(T-BOC)-3-Phenyl Derivative
Melting Point >100°C Not reported >100°C
pKa ~11.25 Not reported ~11.25
LogP Predicted ~1.15 Higher lipophilicity ~1.15
Metabolic Stability Moderate (ester hydrolysis) Rapid (methyl ester) High (T-BOC protection)

Key Insight : Ethyl esters balance stability and metabolism, while T-BOC protection extends half-life but complicates synthesis .

Preparation Methods

Reaction Conditions and Diastereoselectivity

Treatment of 1 with 2,2,3,3-tetramethoxybutane (TMB) in toluene under reflux with catalytic camphorsulfonic acid (CSA·H₂O) yields two bicyclic diastereomers, 2 and 3 , in a 63:37 ratio (55% and 33% isolated yields, respectively). Chromatographic separation achieves diastereomeric purity (dr 98:2). The major product, 2 , exhibits a (2S,7R,7aS) configuration confirmed by X-ray crystallography, while 3 adopts a (2S,7S,7aR) configuration (Figure 1).

Table 1: Key Reaction Parameters for Bicyclic N,O-Acetal Formation

ParameterValue/Description
Starting MaterialN-Boc-l-isoserine methyl ester (1 )
Reagent2,2,3,3-Tetramethoxybutane (TMB)
CatalystCSA·H₂O (0.2 equiv)
SolventToluene
TemperatureReflux (110°C)
Reaction Time1 hour
Diastereomeric Ratio (dr)63:37 (2 :3 )
Isolated Yields55% (2 ), 33% (3 )

Diastereoselective α-Alkylation of Bicyclic Scaffolds

The bicyclic N,O-acetals serve as platforms for stereocontrolled alkylation. Treatment of 2 with lithium diisopropylamide (LDA) and alkyl halides (R-X) induces α-alkylation, proceeding with retention or inversion of configuration depending on stereoelectronic effects. Quantum mechanical calculations reveal that concave-face alkylation is favored due to reduced torsional strain (ΔΔG‡ = 1.2–2.5 kcal/mol).

Mechanistic Rationale

The bicyclic scaffold’s rigidity enforces a transition state where alkylation occurs preferentially at the less hindered concave face. This is corroborated by NMR and X-ray data, which highlight steric interactions between the bridgehead methyl group and incoming electrophile (Figure 2). For example, benzylation of 2 with benzyl bromide (BnBr) affords α-benzylisoserine derivatives with >95% diastereomeric excess (de).

Table 2: Alkylation Outcomes with Selected Electrophiles

ElectrophileBaseSolventTemperatureProductYield (%)de (%)
BnBrLDATHF−78°Cα-Bn-isoserine8296
MeILDATHF−78°Cα-Me-isoserine7592
AllylBrKHMDSDMF0°Cα-Allyl-isoserine6889

Hydrolysis and Esterification to this compound

Following alkylation, acidic hydrolysis (HCl/MeOH, 60°C) cleaves the bicyclic scaffold, yielding α-alkylisoserine derivatives. Subsequent esterification with ethanol under Steglich conditions (DCC, DMAP) provides the target this compound (Scheme 2).

Optimization of Hydrolysis Conditions

Hydrolysis of 2 with 6M HCl in methanol at 60°C for 12 hours achieves complete deprotection without racemization (99% ee). Esterification with ethanol proceeds in 85% yield, as confirmed by chiral HPLC analysis.

Alternative Synthetic Routes and Comparative Analysis

While the bicyclic acetal route is highly stereoselective, alternative methods include:

Enzymatic Resolution

Racemic isoserine ethyl ester can be resolved using lipases (e.g., Candida antarctica Lipase B) in organic solvents. However, this approach typically affords moderate enantiomeric excess (70–80% ee) and lower yields (50–60%) compared to the stereoselective alkylation method.

Asymmetric Catalysis

Chiral Lewis acid catalysts (e.g., Evans’ oxazaborolidines) enable asymmetric synthesis from glycine equivalents. While promising, this method requires stoichiometric catalysts and exhibits limited scalability.

Table 3: Comparison of Synthetic Methods for this compound

MethodStereoselectivity (ee)Yield (%)Scalability
Bicyclic Acetal Alkylation>95%75–85High
Enzymatic Resolution70–80%50–60Moderate
Asymmetric Catalysis85–90%60–70Low

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (R)-isoserine ethyl ester, and how do they differ in efficiency and scalability?

  • Methodological Answer : Two primary methods are documented:

Aziridinium Ion Opening : Reacting aziridine derivatives (e.g., N-benzoyl aziridine-2-carboxylate) with chloride anions under acidic conditions, followed by base-mediated deprotection . This route yields protected intermediates like ethyl (R)-isoserinate but requires precise control of reaction conditions to avoid side products.

Microbial Reduction : Enantioselective reduction of 2-keto-3-(N-benzoylamino)-3-phenyl propionic acid ethyl ester using Hansenula polymorpha or H. fabianii strains. This biocatalytic approach achieves high enantiomeric excess (ee) and is scalable for preparative synthesis .

  • Advantages : Chemical synthesis offers rapid access to intermediates, while microbial methods provide superior stereoselectivity.

Q. Which spectroscopic and chromatographic techniques are critical for confirming the chirality and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify structural features and confirm esterification.
  • High-Performance Liquid Chromatography (HPLC) : Chiral columns (e.g., Chiralpak®) resolve enantiomers to verify ee ≥99% .
  • Polarimetry : Measures optical rotation ([α]D_{D}) to corroborate stereochemistry (e.g., [α]D_{D} = −7.9° for L-cysteine ethyl ester analogs) .
    • Best Practices : Cross-validate results using multiple techniques to address potential artifacts.

Q. How can researchers design acute toxicity studies for this compound derivatives in animal models?

  • Methodological Answer :

Dose Range : Test doses from 1–500 mg/100 g body weight in rodents, monitoring for mortality and adverse effects (e.g., lethargy, respiratory distress) over 7 days .

Observation Protocol : Record clinical signs at 30-minute intervals for 2 hours, hourly for 6 hours, and daily thereafter .

Endpoint Selection : Use histopathology and serum biomarkers (e.g., liver enzymes) to assess subacute toxicity.

Advanced Research Questions

Q. How can enantioselectivity be optimized in microbial synthesis of this compound?

  • Methodological Answer :

  • Strain Selection : Screen microbial strains (e.g., Hansenula spp.) for reductase activity toward the target ketone substrate .
  • Bioreactor Parameters : Adjust pH (6.5–7.5), temperature (25–30°C), and aeration to enhance enzyme stability and substrate conversion.
  • Cofactor Recycling : Use glucose dehydrogenase or formate dehydrogenase to regenerate NAD(P)H, improving reaction yields .

Q. What experimental models are most effective for evaluating the anti-inflammatory activity of (R)-isoserine derivatives?

  • Methodological Answer :

  • Acute Inflammation :
  • Carrageenan-Induced Paw Edema : Inject 1% carrageenan into rat hind paws and measure volume changes via plethysmography. Calculate % edema inhibition relative to controls (e.g., ibuprofen) .
  • Chronic Inflammation :
  • Cotton Pellet Implantation : Weigh granulomas formed around implanted cotton pellets after 7 days to assess anti-proliferative effects .
  • Data Interpretation : Compare area-under-curve (AUC) values for edema reduction and statistical significance (e.g., p<0.05 via ANOVA) .

Q. How should researchers resolve contradictions in biological activity data for this compound derivatives?

  • Methodological Answer :

  • Case Study : N-Benzoyl isoserine methyl ester (N-bime) showed strong anti-inflammatory effects but no analgesia in tail-pinch tests .
  • Hypothesis Testing :

Mechanistic Studies : Use knockout models or receptor-binding assays to identify if activity is COX-2-dependent (anti-inflammatory) but not opioid-mediated (analgesic).

Dose-Response Analysis : Test higher doses (e.g., 40 mg/100 g) to determine if effects plateau due to solubility or bioavailability limits .

Ethical and Methodological Considerations

Q. What ethical guidelines apply to in vivo studies involving this compound?

  • Methodological Answer :

  • Institutional Approval : Obtain approval from ethics committees, detailing humane endpoints (e.g., euthanasia criteria for >20% weight loss) .
  • 3Rs Compliance :

Replacement : Use in silico models (e.g., molecular docking) for preliminary toxicity screening.

Reduction : Calculate minimum sample sizes via power analysis.

Refinement : Administer compounds via oral gavage to minimize stress .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing dose-dependent effects in this compound studies?

  • Methodological Answer :

  • Parametric Tests : Use ANOVA with post-hoc Tukey tests for normally distributed data (e.g., paw edema volumes).
  • Non-Parametric Tests : Apply Kruskal-Wallis for skewed data (e.g., writhing counts in acetic acid tests) .
  • Software Tools : GraphPad Prism® or R for AUC calculations and dose-response curve fitting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.